5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one
Description
The compound 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one features a pyrrolin-2-one core substituted with a 3-bromophenyl group at position 5, a 2-furylcarbonyl moiety at position 4, a hydroxyl group at position 3, and a 6-methylbenzothiazol-2-yl group at position 1. This structural architecture aligns with bioactive heterocyclic compounds, where the benzothiazole and bromophenyl groups are frequently associated with antimicrobial, antitumor, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C23H15BrN2O4S |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15BrN2O4S/c1-12-7-8-15-17(10-12)31-23(25-15)26-19(13-4-2-5-14(24)11-13)18(21(28)22(26)29)20(27)16-6-3-9-30-16/h2-11,19,28H,1H3 |
InChI Key |
GQIXTXAGPAGDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Biological Activity
5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one, also known by its CAS number 514187-92-9, is a compound with potential biological activities owing to its complex structure featuring a pyrrolinone core and various aromatic substituents. This article aims to summarize the biological activity of this compound, drawing on existing literature and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 511.34 g/mol. Its structure includes a bromophenyl group, a furylcarbonyl moiety, and a benzothiazole unit, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. The presence of the pyrrolinone and benzothiazole moieties suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Many pyrazole derivatives, including those similar to the compound , have shown antimicrobial properties. Studies have demonstrated that pyrazoles can inhibit bacterial growth and possess antifungal activity, making them candidates for further exploration in drug development against infectious diseases .
Anticancer Potential
Compounds containing benzothiazole have been extensively studied for their anticancer properties. The unique structure of 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one may allow it to function as an inhibitor of cancer cell proliferation. Research suggests that modifications in the structure can lead to enhanced activity against various cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The interaction with specific receptors could lead to altered signaling pathways associated with disease progression.
Future Directions
Further research is essential to fully elucidate the biological activity of 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one. Suggested avenues include:
- Synthesis of Analogues : Creating structural analogues could help identify which modifications enhance biological activity.
- In Vivo Studies : Animal models will be crucial for assessing the pharmacokinetics and therapeutic efficacy of this compound.
- Mechanistic Studies : Detailed investigations into the mechanisms of action will aid in understanding how this compound interacts with biological systems.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study : In vitro assays conducted by the National Cancer Institute (NCI) have shown promising results for related compounds, indicating that further exploration of this compound's efficacy against specific tumor types is warranted.
Antimicrobial Properties
The benzothiazole moiety is frequently associated with antimicrobial activity. Compounds containing this structure have demonstrated effectiveness against a range of pathogenic bacteria and fungi.
Research Insight : Given the structural similarity to known antimicrobial agents, it is hypothesized that 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one could possess similar properties. Further screening assays are necessary to validate these potential applications.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic transformations, including:
- Friedel-Crafts acylation
- Condensation reactions
- Oxidative coupling
These methods allow for the introduction of various functional groups that can enhance biological activity or alter pharmacokinetic properties.
Potential Drug Development
The compound's drug-like properties have been evaluated using computational tools such as SwissADME, which assess parameters like solubility, permeability, and toxicity. These evaluations suggest that the compound may be suitable for further development as a therapeutic agent.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 3-bromophenyl group undergoes substitution reactions under catalytic or thermal conditions:
Mechanism : Pd-catalyzed coupling or base-mediated displacement facilitated by electron-withdrawing effects of adjacent carbonyl groups.
Hydrolysis of the Furylcarbonyl Group
The 2-furylcarbonyl moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Observations | References |
|---|---|---|---|
| 6M HCl, reflux, 12h | Furan-2-carboxylic acid derivative | Complete conversion | |
| NaOH (aq.), 80°C, 8h | Sodium carboxylate intermediate | pH-dependent selectivity |
Applications : Hydrolyzed products serve as intermediates for further functionalization.
Metal Complex Formation
The compound coordinates with transition metals via its hydroxyl and carbonyl groups:
| Metal Salt | Solvent | Complex Type | Stability | References |
|---|---|---|---|---|
| FeCl₃·6H₂O | Ethanol | Octahedral Fe(III) complex | pH-sensitive | |
| Cu(NO₃)₂·3H₂O | DMF | Square-planar Cu(II) complex | Thermally stable |
Characterization : Confirmed via UV-Vis spectroscopy and molar conductivity measurements.
Oxidation-Reduction Reactions
Key redox transformations include:
Oxidation
| Oxidizing Agent | Conditions | Product | Notes | References |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | Ketone formation at C3 | Overoxidation observed | |
| DDQ | CH₂Cl₂, rt | Aromatic ring hydroxylation | Radical mechanism |
Reduction
| Reducing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Alcohol at furylcarbonyl | 82% | |
| H₂, Pd/C | EtOAc, 50 psi | Saturated pyrrolinone | 67% |
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Stereochemistry | References |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic oxanorbornene | endo selectivity | |
| Tetrazine | Microwave, 120°C | Pyridazine-fused derivative | Regioselective |
Kinetics : Second-order rate constants correlate with electron-deficient dienophiles.
Condensation Reactions
The hydroxyl group undergoes dehydration with amines or thiols:
| Reactant | Catalyst | Product | Applications | References |
|---|---|---|---|---|
| Benzylamine | p-TsOH, toluene | Schiff base | Chelation studies | |
| Thiophenol | BF₃·Et₂O | Thioether analog | Bioactivity screening |
Comparison with Similar Compounds
Comparison with Structural Analogs
Bromophenyl Position: 3- vs. 4-Substitution
- Target Compound : The 3-bromophenyl group may induce steric hindrance and alter dipole moments compared to 4-bromophenyl analogs. This positional difference could affect binding to hydrophobic pockets in target enzymes or receptors.
- : The analog 5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one features a 4-bromophenyl group, which likely enhances π-π stacking interactions in planar binding sites. The morpholinylpropyl substituent may improve solubility compared to the benzothiazole group in the target compound .
Benzothiazole vs. Morpholine Derivatives
- The 6-methylbenzothiazol-2-yl group in the target compound is a rigid, aromatic heterocycle linked to antitumor activity in related structures .
Carbonyl Group Variations
- The 2-furylcarbonyl group in the target compound offers electron-withdrawing properties and a smaller steric profile compared to the 3-methyl-4-propoxybenzoyl group in . This difference may influence metabolic oxidation rates and receptor affinity .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(3-bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with enones (e.g., 1-(6-methylbenzothiazol-2-yl)hydrazine with α,β-unsaturated carbonyl precursors). Key intermediates are characterized via NMR (¹H/¹³C), FTIR (to confirm carbonyl and hydroxyl groups), and HPLC (purity >95%). For example, describes condensation reactions in ethanol under reflux, with X-ray crystallography validating hydrogen-bonded networks in analogous structures .
Q. How can researchers confirm the regioselectivity of substituents in the pyrrolin-2-one core during synthesis?
- Methodological Answer : Regioselectivity is assessed using 2D NMR techniques (COSY, NOESY) to resolve spatial arrangements and X-ray crystallography for unambiguous assignment. highlights the role of hydrogen bonding (N–H⋯O and O–H⋯O) in stabilizing specific tautomers, which can guide regiochemical analysis .
Q. What standard assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Initial screening includes anti-proliferative assays (e.g., MTT on cancer cell lines), antibiofilm activity tests (via crystal violet staining), and enzyme inhibition studies (e.g., kinase assays). , while focused on marine compounds, provides a framework for validating broad-spectrum bioactivity using dose-response curves and IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound?
- Methodological Answer : Density Functional Theory (DFT) optimizes the molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (using AutoDock Vina) evaluates binding to targets like kinases or DNA, as demonstrated in for thiazole-pyrazole hybrids. Validation involves correlating computational results with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported bioactivity data across different cell lines or assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Use meta-analysis of dose-response data and statistical validation (e.g., ANOVA with post-hoc tests). ’s synthesis of brominated quinazolinones with variable activities underscores the need for standardized protocols .
Q. How can sensitive functional groups (e.g., 3-hydroxy, furylcarbonyl) be preserved during synthetic optimization?
- Methodological Answer : Protect hydroxyl groups with trimethylsilyl (TMS) ethers or acetyl derivatives during harsh reactions. Use mild deprotection agents (e.g., TBAF for silyl ethers). highlights oxime formation under controlled pH to prevent carbonyl degradation .
Q. What analytical techniques are critical for detecting degradation products or isomerization during storage?
- Methodological Answer : Employ stability-indicating HPLC (e.g., C18 column, gradient elution) and LC-MS/MS to monitor degradation. For isomerization, chiral HPLC or circular dichroism (CD) can detect enantiomeric shifts. ’s structural analysis of oxazolidinones illustrates the utility of chromatographic purity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
